molecular formula C12H12O3 B2592078 (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid CAS No. 1147732-37-3; 865233-35-8

(R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid

Cat. No.: B2592078
CAS No.: 1147732-37-3; 865233-35-8
M. Wt: 204.225
InChI Key: QFYGPUAIMQUIOO-SNVBAGLBSA-N
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Description

(R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid is a chiral carboxylic acid characterized by a hex-4-ynoic acid backbone substituted at the third carbon with a 4-hydroxyphenyl group. Its molecular formula is C₁₂H₁₂O₃, with a molecular weight of 204.22 g/mol . This compound is part of a broader class of 3-phenyl-4-hexynoic acid derivatives, which have been extensively studied as GPR40/FFAR1 receptor agonists for their glucose-lowering effects in type 2 diabetes .

The (R)-enantiomer is synthesized via chiral resolution techniques, such as HPLC on chiral stationary phases, achieving optical purity >98% . Key synthetic intermediates include methyl esters (e.g., this compound methyl ester) and salts formed with amino alcohols like (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol . Its biological activity is attributed to its stereospecific interaction with GPR40, a receptor involved in insulin secretion .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-(4-hydroxyphenyl)hex-4-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-3-10(8-12(14)15)9-4-6-11(13)7-5-9/h4-7,10,13H,8H2,1H3,(H,14,15)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYGPUAIMQUIOO-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(CC(=O)O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#C[C@H](CC(=O)O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Alkoxy-Substituted Derivatives

Modifying the 4-hydroxyphenyl group’s alkoxy substituents alters pharmacokinetics and receptor engagement:

Compound Substituent EC₅₀ (GPR40 Activity) Key Findings
(R)-3-(4-Propoxyphenyl)hex-4-ynoic acid Propoxy Not reported Enhanced metabolic stability vs. (R)-parent
(R)-3-(4-Butoxyphenyl)hex-4-ynoic acid Butoxy Not reported Prolonged half-life in vivo
(R)-3-(2-Fluoro-4-hydroxyphenyl)hex-4-ynoic acid 2-Fluoro, 4-hydroxy <10 nM (in vitro) Improved selectivity and potency

Fluorination at the 2-position (e.g., 2-fluoro-4-hydroxyphenyl) enhances receptor binding due to increased electronegativity and steric effects .

Ester Derivatives

Methyl and ethyl esters of (R)-3-(4-hydroxyphenyl)hex-4-ynoic acid serve as prodrugs with improved bioavailability:

Compound Bioavailability Notes
This compound methyl ester High Rapid hydrolysis to active acid
(S)-Ethyl 3-(4-hydroxyphenyl)hex-4-ynoate Moderate Slower hydrolysis kinetics

Comparison with Non-Chiral Analogs

Racemic mixtures (e.g., 3-(4-hydroxyphenyl)hex-4-ynoic acid, CAS 865233-34-7) exhibit reduced potency compared to enantiopure (R)-forms due to competitive inhibition by the (S)-enantiomer . For example:

  • In vitro Activity : Racemic mixtures show 50% lower GPR40 activation than (R)-enantiomers .
  • Synthetic Complexity : Resolution of racemates requires additional chiral chromatography steps, increasing production costs .

Broader Structural Family: 3-Phenyl-4-hexynoic Acid Derivatives

Compounds with variations in phenyl ring substitution or alkyne position highlight structure-activity relationships (SAR):

Compound Key Modification Biological Impact
(3S)-3-[4-(3,3-Dimethylbutoxy)phenyl]hex-4-ynoic acid Bulky alkyl substituent Reduced solubility but enhanced lipophilicity
(3R)-3-{2-Fluoro-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}hex-4-ynoic acid Allyl ether + fluorine Synergistic effects on receptor activation

Q & A

Q. How can computational modeling complement SAR studies for this compound?

  • Docking simulations using GPR40 crystal structures (PDB: 5TZY) predict binding poses of R-isomers, guiding rational design of substituents for improved hydrogen bonding with Arg183 and Tyr240 .

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